molecular formula C17H20N4O B2465527 2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide CAS No. 1797292-82-0

2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Cat. No.: B2465527
CAS No.: 1797292-82-0
M. Wt: 296.374
InChI Key: JJTRHKNANVUQHL-UHFFFAOYSA-N
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Description

2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with a pyrrolidine group and a benzamide moiety. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrimidine ring.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the pyrimidine-pyrrolidine intermediate with a benzoyl chloride derivative to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or benzamide rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.

    Biology: The compound is used in studies to understand its effects on cellular processes and pathways.

    Industry: It may be explored for its potential use in the development of new materials or as a chemical intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)propan-1-amine: A similar compound with a propan-1-amine group instead of a benzamide moiety.

    2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzylamine: A derivative with a benzylamine group.

Uniqueness

2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13-6-2-3-7-15(13)16(22)19-12-14-8-9-18-17(20-14)21-10-4-5-11-21/h2-3,6-9H,4-5,10-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTRHKNANVUQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NC(=NC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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